29-Methylisofucosterol is a natural product found in Petrosia ficiformis, Sarcophyton crassocaule, and Aureococcus anophagefferens with data available.

29-Methylisofucosterol

CAS No.: 35339-71-0

Cat. No.: VC1803906

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35339-71-0 |

|---|---|

| Molecular Formula | C30H50O |

| Molecular Weight | 426.7 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

| Standard InChI Key | LVMOSMRIAUDGQC-CDXQRKPWSA-N |

| Isomeric SMILES | CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |

| SMILES | CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

| Canonical SMILES | CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

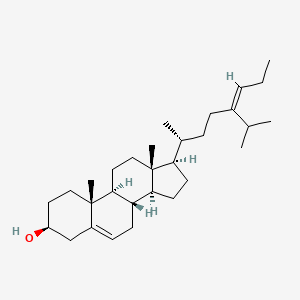

29-Methylisofucosterol is structurally characterized as a sterol lipid with a base structure derived from a hydride of stigmastane. The stigmastane skeleton consists of a cholestane moiety bearing an ethyl group at carbon C24 . The systematic IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .

The molecule features a characteristic propylidene group at position C-24 in the side chain, with the (Z) configuration at the double bond, distinguishing it from other stigmastane derivatives .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 29-Methylisofucosterol:

Synonyms and Identifiers

29-Methylisofucosterol is known by several alternative names and registry numbers across different chemical databases:

Table 2: Synonyms and Identifiers of 29-Methylisofucosterol

Natural Occurrence and Discovery

Historical Discovery

29-Methylisofucosterol was first isolated and characterized in 1971 from the scallop Placopecten magellanicus (Gmelin) by Idler . At the time of its discovery, it was noted as only the second thirty-carbon sterol bearing a cholesterol-type nucleus to be identified in nature, with the first being gorgosterol from coelenterates, which contains a cyclopropane moiety in the side chain .

Natural Sources

While initially thought to be exclusive to scallops, subsequent research has identified 29-Methylisofucosterol in several marine organisms:

Table 3: Natural Sources of 29-Methylisofucosterol

| Organism | Taxonomic Group | Reference |

|---|---|---|

| Placopecten magellanicus (Sea scallop) | Bivalve mollusc | |

| Aureococcus anophagefferens | Marine microalgae | |

| Sarcophyton crassocaule | Soft coral | |

| Petrosia ficiformis | Marine sponge |

The occurrence of 29-Methylisofucosterol appears to be primarily restricted to marine environments, particularly in filter-feeding organisms and certain marine algae. The compound represents one of the numerous sterols identified in marine molluscs, which often contain complex sterol mixtures .

Analytical Methods for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) has been the primary method for the detection and identification of 29-Methylisofucosterol in natural samples . Analysis typically involves:

-

Extraction of lipids from biological samples using organic solvents

-

Separation of sterol fractions through column chromatography

-

GC-MS analysis for identification based on retention times and mass spectra

-

Confirmation through comparison with authentic standards or mass spectral libraries

The compound can be detected in both its native form or as trimethylsilyl (TMS) derivatives to improve GC separation performance.

Spectral Characteristics

The mass spectral characteristics of 29-Methylisofucosterol provide valuable data for its identification:

Table 4: GC-MS Spectral Characteristics of 29-Methylisofucosterol

| Parameter | Value | Reference |

|---|---|---|

| Primary m/z Peaks | 55, 69, 314 | |

| Molecular Ion (M+) | 426 | |

| Characteristic Fragments | Base peak at m/z 55 |

Nuclear magnetic resonance (NMR) spectroscopy has also been employed for structural elucidation, particularly for confirming the (Z) configuration of the propylidene double bond in the side chain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume